molecular formula C11H7F3N2S B1389755 3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol CAS No. 1214362-98-7

3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol

Cat. No.: B1389755
CAS No.: 1214362-98-7
M. Wt: 256.25 g/mol
InChI Key: VTNFOTIVVHCANG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol is a heterocyclic compound that features a pyridine ring substituted with a pyridin-4-yl group and a trifluoromethyl group at the 3 and 6 positions, respectively, and a thiol group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Core: The initial step involves the construction of the pyridine core, which can be achieved through cyclization reactions using appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Pyridin-4-yl Group: This step involves coupling reactions, such as Suzuki or Heck coupling, to attach the pyridin-4-yl group to the pyridine core.

    Thiol Group Introduction: The thiol group can be introduced through thiolation reactions using reagents like thiourea or thiolating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions to modify the pyridine ring or the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Reagents such as halides, organometallics, or amines under conditions like reflux or microwave irradiation.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Modified pyridine derivatives.

    Substitution: Functionalized pyridine compounds.

Scientific Research Applications

3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.

    Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a bioactive agent.

    Industrial Applications: The compound is explored for its use in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The pyridine rings can engage in π-π stacking interactions and hydrogen bonding, contributing to its binding affinity. The thiol group can form covalent bonds with target proteins, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    3-(Pyridin-4-yl)-6-methylpyridine-2-thiol: Similar structure but with a methyl group instead of a trifluoromethyl group.

    3-(Pyridin-4-yl)-6-chloropyridine-2-thiol: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

    3-(Pyridin-4-yl)-6-bromopyridine-2-thiol: Similar structure but with a bromine atom instead of a trifluoromethyl group.

Uniqueness

3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific interactions, making it a valuable scaffold in various applications.

Properties

IUPAC Name

3-pyridin-4-yl-6-(trifluoromethyl)-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2S/c12-11(13,14)9-2-1-8(10(17)16-9)7-3-5-15-6-4-7/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNFOTIVVHCANG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC=C(NC2=S)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol
Reactant of Route 2
Reactant of Route 2
3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol
Reactant of Route 3
Reactant of Route 3
3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol
Reactant of Route 4
Reactant of Route 4
3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol
Reactant of Route 5
Reactant of Route 5
3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol
Reactant of Route 6
Reactant of Route 6
3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.